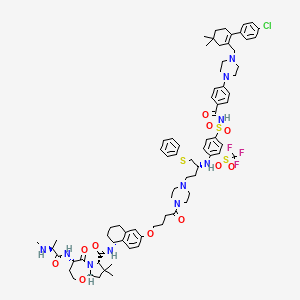
PROTAC Bcl-xL degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Bcl-xL degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Bcl-xL protein, a member of the Bcl-2 family. This compound is significant in cancer research due to its ability to induce apoptosis in cancer cells by targeting and degrading Bcl-xL, which is often overexpressed in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Bcl-xL degrader-1 involves the conjugation of a Bcl-xL ligand binding group, a linker, and an IAP E3 ligase binding group. The synthetic route typically includes the following steps:
Synthesis of Bcl-xL Ligand: The Bcl-xL ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: The linker is attached to the Bcl-xL ligand through a nucleophilic substitution reaction.
E3 Ligase Binding Group Attachment: The final step involves attaching the E3 ligase binding group to the linker through another nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, and employing purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC Bcl-xL degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the Bcl-xL ligand binding group.
Substitution: Nucleophilic substitution reactions are common during the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates during synthesis and the final this compound compound .
Aplicaciones Científicas De Investigación
PROTAC Bcl-xL degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer cell survival and to develop targeted cancer therapies
Apoptosis Studies: The compound helps in understanding the mechanisms of apoptosis and the role of Bcl-xL in inhibiting cell death.
Drug Development: It serves as a lead compound for developing new drugs targeting Bcl-xL and other Bcl-2 family proteins.
Biological Research: The compound is used in various biological assays to study protein-protein interactions and protein degradation pathways.
Mecanismo De Acción
PROTAC Bcl-xL degrader-1 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to Bcl-xL and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. This degradation disrupts the anti-apoptotic function of Bcl-xL, promoting apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
DT2216: Another PROTAC targeting Bcl-xL, but with different linker and E3 ligase binding groups.
753b: A dual degrader targeting both Bcl-xL and Bcl-2, showing improved potency and reduced toxicity.
WH244: A second-generation degrader with enhanced potency for degrading Bcl-xL and Bcl-2.
Uniqueness
PROTAC Bcl-xL degrader-1 is unique due to its specific design that targets Bcl-xL with high selectivity and potency. It shows significant toxicity towards human platelets and MyLa 1929 cells, making it a valuable tool in cancer research .
Propiedades
Fórmula molecular |
C76H96ClF3N10O11S3 |
|---|---|
Peso molecular |
1514.3 g/mol |
Nombre IUPAC |
(4S,7S,9aS)-N-[(1R)-6-[4-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-4-oxobutoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1 |
Clave InChI |
HHMCHRRZMCHLLA-PYINPHMPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CC[C@H](CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
SMILES canónico |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
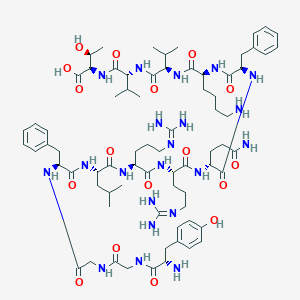
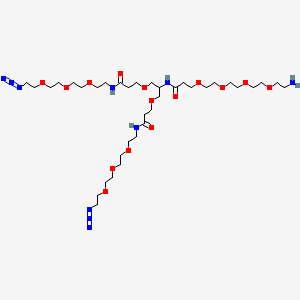
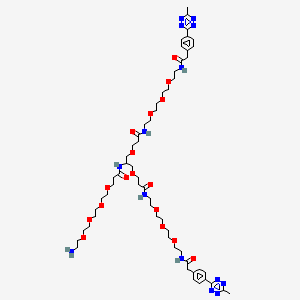
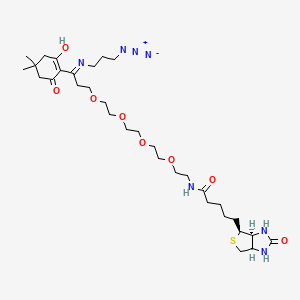
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
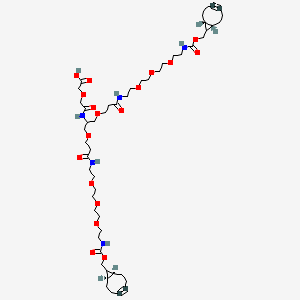
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
